Biotin-Ahx-Angiotensin II human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H96N16O15S |

|---|---|

Molecular Weight |

1385.6 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C66H96N16O15S/c1-6-8-18-42(72-51(84)22-13-12-21-50-55-48(34-98-50)78-66(97)81-55)56(87)74-45(32-52(85)86)58(89)73-43(19-14-27-70-65(67)68)57(88)79-53(36(3)4)61(92)75-44(29-39-23-25-41(83)26-24-39)59(90)80-54(37(5)7-2)62(93)76-46(31-40-33-69-35-71-40)63(94)82-28-15-20-49(82)60(91)77-47(64(95)96)30-38-16-10-9-11-17-38/h9-11,16-17,23-26,33,35-37,42-50,53-55,83H,6-8,12-15,18-22,27-32,34H2,1-5H3,(H,69,71)(H,72,84)(H,73,89)(H,74,87)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,85,86)(H,95,96)(H4,67,68,70)(H2,78,81,97)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-/m0/s1 |

InChI Key |

DIRDWKYAFGQYKD-UTBCTFNGSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Biotin-Ahx-Angiotensin II: Synthesis, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-Ahx-Angiotensin II, a critical tool for researchers studying the renin-angiotensin system (RAS). This biotinylated derivative of human Angiotensin II allows for specific and high-affinity interactions with its receptors, facilitating a wide range of experimental applications, including receptor binding assays, affinity purification, and cellular imaging. This document details its structure, a representative synthesis protocol, and the key signaling pathways it activates.

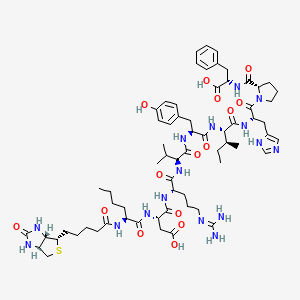

Structure and Properties of Biotin-Ahx-Angiotensin II

Biotin-Ahx-Angiotensin II is a chemically modified form of the human octapeptide hormone Angiotensin II. The modification consists of the attachment of a biotin molecule via an aminohexanoic acid (Ahx) spacer to the N-terminus of the peptide.

-

Angiotensin II (human): The core peptide has the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (DRVYIHPF). Angiotensin II is the primary effector of the RAS, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.

-

Aminohexanoic Acid (Ahx) Spacer: This six-carbon linker provides spatial separation between the biotin moiety and the peptide. This separation is crucial to minimize steric hindrance, allowing both the peptide to bind to its receptor and the biotin to interact with avidin or streptavidin without significant interference.

-

Biotin: Also known as Vitamin H, biotin is a small molecule that forms an exceptionally strong and specific non-covalent bond with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This high-affinity interaction is the basis for numerous detection and purification techniques in molecular biology.

The complete sequence of Biotin-Ahx-Angiotensin II is {Biotin-Ahx}-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Its molecular formula is C₆₆H₉₆N₁₆O₁₅S, with a molecular weight of approximately 1385.63 g/mol .

Quantitative Data: Receptor Binding Affinity

The addition of the Biotin-Ahx group at the N-terminus of Angiotensin II has been shown to have minimal impact on its ability to bind to its primary receptor, the Angiotensin II Type 1 (AT1) receptor. Studies have demonstrated that Biotin-Ahx-Angiotensin II behaves as an agonist with binding affinities that are "almost unchanged" compared to the native Angiotensin II peptide.[1] The binding affinity of Angiotensin II for the AT1 receptor is in the low nanomolar range.

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |

| Angiotensin II | AT1 | ~0.5 - 5 nM | [2][3] |

| Biotin-Ahx-Angiotensin II | AT1 | Similar to Angiotensin II | [1] |

Synthesis and Purification: Experimental Protocols

Biotin-Ahx-Angiotensin II is synthesized using a stepwise approach, typically employing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a representative example for the manual or automated synthesis of Biotin-Ahx-Angiotensin II on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

-

Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH)

-

Biotin

-

Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, then for 15 minutes.

-

Wash the resin thoroughly with DMF, IPA, and DCM.

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid (Pro, His, Ile, Tyr, Val, Arg, Asp) in the sequence:

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly.

-

Coupling: Activate and couple the next Fmoc-protected amino acid as described in step 2.

-

Washing: Wash the resin.

-

-

Ahx Spacer Coupling: After coupling the final amino acid (Asp), couple Fmoc-Ahx-OH using the same deprotection, activation, and coupling cycle.

-

Biotinylation:

-

Deprotect the N-terminal amine of the Ahx spacer using 20% piperidine in DMF.

-

Wash the resin thoroughly.

-

Dissolve Biotin (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in a mixture of DMF and DMSO (to aid biotin solubility).

-

Add the biotin solution to the resin and allow it to react overnight.

-

Wash the resin extensively with DMF, DCM, and IPA.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail (TFA/TIS/water) to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Purification Protocol (RP-HPLC):

-

Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Chromatography:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes is typically effective.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Lyophilization: Freeze-dry the purified fractions to obtain the final peptide as a white, fluffy powder.

Characterization Protocol (Mass Spectrometry):

-

Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm that the observed molecular weight matches the theoretical mass of Biotin-Ahx-Angiotensin II (1385.63 Da).

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of Biotin-Ahx-Angiotensin II.

Angiotensin II Signaling Pathway via AT1 Receptor

Angiotensin II binding to the G-protein coupled AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for many of the physiological effects of Angiotensin II.

Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.

This guide provides a foundational understanding of Biotin-Ahx-Angiotensin II for researchers. The provided protocols are representative and may require optimization based on specific laboratory conditions and equipment.

References

In-Depth Technical Guide: Biotin-Ahx-Angiotensin II Human Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II is a crucial octapeptide hormone within the renin-angiotensin system (RAS), exerting its effects through interaction with two primary G protein-coupled receptors: the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The modification of Angiotensin II with a biotin molecule via an aminohexanoic acid (Ahx) spacer creates a valuable tool for researchers, enabling a variety of applications including receptor purification, immunoassays, and visualization studies. This technical guide provides a comprehensive overview of the binding affinity of Biotin-Ahx-Angiotensin II for its human receptors, detailed experimental protocols for assessing this binding, and a visualization of the associated signaling pathways.

While direct quantitative binding data for Biotin-Ahx-Angiotensin II is not extensively available in the public domain, a key study has demonstrated that the introduction of the biotin-Ahx moiety at the N-terminus results in "almost unchanged affinities for hepatic AII receptors as compared with AII"[1]. Therefore, this guide will present the binding affinity data for unmodified human Angiotensin II as a close and relevant approximation, supported by this qualitative evidence.

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of unmodified human Angiotensin II for the human AT1 and AT2 receptors. These values, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), are critical for understanding the ligand-receptor interaction. Lower values indicate a higher binding affinity.

| Ligand | Receptor | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| Angiotensin II | Human AT1 | Kd | 0.42 | Human left ventricle homogenates | [2] |

| Angiotensin II | Human AT1 | IC50 | ~1-10 | HEK-293 cells expressing human AT1 receptor | [3] |

| Angiotensin II | Human AT2 | IC50 | ~1-10 | HEK-293 cells expressing human AT2 receptor | [4] |

| Angiotensin II | Human AT2 | Ki | 0.23 | Porcine myometrial membranes | [5] |

Note: The affinity of Angiotensin II for AT1 and AT2 receptors is generally in the low nanomolar range, indicating a high-affinity interaction[6][7]. The specific values can vary depending on the experimental conditions, such as the cell line or tissue used, the radioligand, and the assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. Below is a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound like Biotin-Ahx-Angiotensin II for the human Angiotensin II receptors.

Membrane Preparation from Cells Expressing Human Angiotensin II Receptors

-

Cell Culture: Culture human embryonic kidney (HEK-293) cells stably transfected with the human AT1 or AT2 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.

-

Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar device.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant, and resuspend the pellet (containing the cell membranes) in the assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. Aliquot the membranes and store them at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

-

Radioligand: A radiolabeled Angiotensin II analog with high affinity and specificity for the target receptor (e.g., [125I]-[Sar1,Ile8]-Angiotensin II). The concentration of the radioligand should be close to its Kd value for the receptor.

-

Unlabeled Ligand (Competitor): Biotin-Ahx-Angiotensin II or unlabeled Angiotensin II (for standard curve) at various concentrations.

-

Membrane Preparation: Thawed membrane aliquots diluted in assay buffer to a final concentration of 5-20 µg of protein per well.

-

-

Incubation:

-

To each well, add the assay buffer, the membrane preparation, the radioligand, and the unlabeled competitor at varying concentrations.

-

For determining total binding, omit the unlabeled competitor.

-

For determining non-specific binding, add a high concentration of an unlabeled Angiotensin II receptor antagonist (e.g., 10 µM Losartan for AT1 or PD-123319 for AT2).

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta or gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the competitor.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualization

Angiotensin II Receptor Signaling Pathways

Angiotensin II binding to its AT1 and AT2 receptors initiates distinct intracellular signaling cascades.

Caption: AT1 Receptor Signaling Pathway.

Activation of the AT1 receptor, a G protein-coupled receptor, primarily couples to Gq/11 proteins[6]. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG)[8]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses including vasoconstriction, cell proliferation, and inflammation[9][10].

Caption: AT2 Receptor Signaling Pathway.

The AT2 receptor signaling pathway is generally considered to counteract the effects of the AT1 receptor[11]. It is often coupled to Gi proteins and can activate protein tyrosine phosphatases, leading to anti-proliferative and apoptotic effects[12]. Additionally, AT2 receptor activation can stimulate the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation[12].

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

This workflow outlines the sequential steps from preparing the biological materials and reagents to the final data analysis to determine the binding affinity of a test compound.

Conclusion

Biotin-Ahx-Angiotensin II serves as a potent research tool for investigating the renin-angiotensin system. While direct quantitative binding data remains sparse, evidence strongly suggests that its affinity for human AT1 and AT2 receptors closely mirrors that of unmodified Angiotensin II, which binds with high, low-nanomolar affinity. The detailed experimental protocols provided herein offer a robust framework for researchers to precisely quantify these interactions. Furthermore, the visualization of the distinct signaling pathways of the AT1 and AT2 receptors underscores the functional importance of these ligand-receptor interactions in cellular physiology. This guide provides a foundational resource for professionals in drug discovery and biomedical research focused on the multifaceted roles of Angiotensin II.

References

- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 7. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Angiotensin II Receptor Subtypes Targeted by Biotin-Ahx-Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Biotin-Ahx-Angiotensin II and the Angiotensin II receptor subtypes, AT1 and AT2. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for utilizing this biotinylated peptide in receptor binding and signaling studies. This document outlines the binding characteristics, experimental protocols for receptor binding assays, and the key signaling pathways activated by Angiotensin II receptor agonists.

Introduction

Data Presentation: Receptor Binding Affinity

While precise Ki or IC50 values for Biotin-Ahx-Angiotensin II are not extensively published, the available data for the parent molecule, Angiotensin II, provides a strong indication of the expected binding profile. The following table summarizes the binding affinities of Angiotensin II and related ligands for the AT1 and AT2 receptors. It is anticipated that Biotin-Ahx-Angiotensin II would exhibit affinities in a similar nanomolar range.

| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Reference Compound(s) |

| Angiotensin II | AT1 | ~0.16 nM (Ki) | Candesartan |

| Angiotensin II | AT2 | High Affinity (similar to AT1) | PD123319, CGP42112 |

| Angiotensin III | AT1 | High Affinity | - |

| Angiotensin III | AT2 | High Affinity | - |

| Angiotensin IV | AT1 | Low Affinity | - |

| Angiotensin IV | AT2 | Modest Affinity | - |

| Angiotensin-(1-7) | AT1 | Low Affinity | - |

| Angiotensin-(1-7) | AT2 | Modest Affinity | - |

| Candesartan | AT1 | High Affinity | - |

| PD123319 | AT2 | High Affinity | - |

| CGP42112 | AT2 | High Affinity | - |

Note: The binding affinity of Biotin-Ahx-Angiotensin II is expected to be comparable to that of Angiotensin II.

Experimental Protocols

Detailed methodologies for conducting receptor binding assays are provided below. These protocols are adapted from established radioligand binding assays and can be modified for use with biotinylated ligands, either by using a labeled streptavidin conjugate or through competition assays with a radiolabeled ligand.

Protocol 1: Competitive Radioligand Binding Assay for AT1 Receptor

This protocol determines the binding affinity of Biotin-Ahx-Angiotensin II to the AT1 receptor by measuring its ability to compete with a known radiolabeled AT1 receptor antagonist.

Materials:

-

Membrane Preparation: Cell membranes prepared from cells stably expressing the human AT1 receptor.

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., 3H-candesartan).

-

Competitor: Biotin-Ahx-Angiotensin II.

-

Non-specific Binding Control: Unlabeled Angiotensin II or a potent AT1 antagonist (e.g., Losartan).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Thaw the AT1 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of 10 µM unlabeled Angiotensin II.

-

Competition: 50 µL of varying concentrations of Biotin-Ahx-Angiotensin II (e.g., 10-12 M to 10-5 M).

-

-

Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

-

Membrane Addition: Add 100 µL of the membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of Biotin-Ahx-Angiotensin II. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for AT2 Receptor

This protocol is similar to the AT1 assay but utilizes cell membranes expressing the AT2 receptor and a selective radioligand.

Materials:

-

Membrane Preparation: Cell membranes from cells stably expressing the human AT2 receptor.

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.

-

Competitor: Biotin-Ahx-Angiotensin II.

-

Non-specific Binding Control: Unlabeled Angiotensin II or a potent AT2 ligand (e.g., PD123319).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Follow the same steps as in Protocol 1, substituting the AT1 receptor membranes with AT2 receptor membranes.

-

For non-specific binding, use 10 µM PD123319.

-

Analyze the data as described in Protocol 1 to determine the Ki of Biotin-Ahx-Angiotensin II for the AT2 receptor.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Angiotensin II Receptor Signaling Pathways

The binding of an agonist like Biotin-Ahx-Angiotensin II to AT1 and AT2 receptors initiates distinct intracellular signaling cascades.

Caption: AT1 Receptor Signaling Pathway.

Caption: AT2 Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding experiment to determine the affinity of Biotin-Ahx-Angiotensin II is depicted below.

Caption: Workflow for Competitive Binding Assay.

References

- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsbio.com [atsbio.com]

- 3. Angiotensin II is bound to both receptors AT1 and AT2, parallel to the transmembrane domains and in an extended form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Biotinylated Angiotensin II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of biotinylated Angiotensin II, a critical tool in the study of the renin-angiotensin system (RAS). This document details its interaction with Angiotensin II receptors, the subsequent signaling cascades, and its functional consequences. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling pathways and workflows to facilitate a deeper understanding and practical application of this valuable research probe.

Introduction to Biotinylated Angiotensin II

Angiotensin II (Ang II) is the primary effector peptide of the RAS, playing a crucial role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling. It exerts its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1][2] To facilitate its use as a probe in various biochemical and cellular assays, Angiotensin II has been chemically modified through biotinylation.

This modification typically involves the covalent attachment of a biotin molecule to the N-terminus of the Angiotensin II peptide, often via a spacer arm such as aminohexanoic acid (Ahx) to minimize steric hindrance.[3] The resulting molecule, biotinylated Angiotensin II, retains the fundamental biological properties of the native peptide, making it an invaluable tool for receptor purification, localization, and quantification.

Receptor Binding and Functional Activity

Studies have demonstrated that biotinylated Angiotensin II analogues display high affinity for Angiotensin II receptors, with binding affinities reported to be "almost unchanged" compared to unmodified Angiotensin II.[3] These biotinylated probes act as agonists, capable of eliciting the same downstream signaling events and physiological responses as the native hormone.[3]

Quantitative Data Summary

While specific quantitative data for the binding affinity and functional potency of biotinylated Angiotensin II are not consistently reported in the literature, the available information suggests that its performance is comparable to that of unmodified Angiotensin II. The following tables provide representative quantitative data for unmodified Angiotensin II to serve as a baseline for experimental design and data interpretation.

Table 1: Receptor Binding Affinity of Angiotensin II

| Ligand | Receptor Subtype | Affinity (Kd / Ki / IC50) | Reference Tissue/Cell Line |

| Angiotensin II | AT1 | Kd: ~0.42 nM | Human Left Ventricle Homogenates |

| Angiotensin II | AT1 | Ki: 0.11-0.20 nM | Rabbit Aorta, Rat Adrenal, Human AT1R in CHO cells |

| Angiotensin II | AT2 | Ki: 0.14-0.23 nM | Rat Adrenal and Brain Receptors |

| Angiotensin II | AT2 | Kd: 1.99x10-9 – 6.3x10-10 M | Not Specified |

Note: The affinity of biotinylated Angiotensin II is reported to be nearly identical to that of unmodified Angiotensin II.

Table 2: Functional Potency of Angiotensin II

| Ligand | Functional Assay | Receptor Subtype | Potency (EC50) | Cell Type |

| Angiotensin II | Calcium Mobilization | AT1 | Maximal response at 100 nM | Human Breast Cells |

| Angiotensin II | ERK Phosphorylation | AT1 | Maximal effect at 1 µM | Glomerular Mesangial Cells |

| Angiotensin II | ERK Phosphorylation | AT1 | Dose-dependent increase from 10 nM | Mouse Proximal Tubule Cells |

Note: Biotinylated Angiotensin II is an agonist and is expected to have a similar potency to unmodified Angiotensin II in functional assays.

Signaling Pathways of Angiotensin II

Upon binding to its receptors, Angiotensin II initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors, despite binding the same ligand, often trigger opposing physiological effects due to the distinct signaling pathways they activate. Biotinylated Angiotensin II, as an agonist, is expected to activate these same pathways.

AT1 Receptor Signaling

The AT1 receptor is coupled to multiple G proteins, primarily Gαq/11 and Gαi/o.[1] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This cascade is central to many of the classical effects of Angiotensin II, including vasoconstriction and aldosterone release.[2]

Furthermore, AT1 receptor activation can lead to the transactivation of receptor tyrosine kinases and the activation of non-receptor tyrosine kinases, which in turn stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[5] This pathway is primarily associated with cellular growth, proliferation, and inflammation.

Caption: AT1 Receptor Signaling Pathway.

AT2 Receptor Signaling

The AT2 receptor is generally considered to counteract the effects of the AT1 receptor.[6] Its signaling is less well-defined but is known to involve Gαi2/3 proteins.[7] Activation of the AT2 receptor can lead to the stimulation of protein phosphatases, the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), and the activation of phospholipase A2.[8] These pathways are associated with vasodilation, anti-proliferative effects, and apoptosis.[2]

Caption: AT2 Receptor Signaling Pathway.

Experimental Protocols

The use of biotinylated Angiotensin II is central to a variety of experimental techniques aimed at characterizing the RAS. Below are detailed methodologies for key experiments.

Receptor Binding Assay

This protocol is designed to determine the binding affinity of biotinylated Angiotensin II to its receptors.

Caption: Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the Angiotensin II receptor of interest (e.g., HEK293 cells transfected with AT1R or AT2R).

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, add a fixed concentration of radiolabeled Angiotensin II (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II).

-

Add increasing concentrations of unlabeled biotinylated Angiotensin II (the competitor).

-

To determine non-specific binding, add a high concentration of unlabeled Angiotensin II to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Measurement:

-

Terminate the binding reaction by rapid filtration through glass fiber filters or by centrifugation.

-

Wash the filters or pellets with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters or in the pellets using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the concentration of biotinylated Angiotensin II.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be used to calculate the Kᵢ value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like AT1R by biotinylated Angiotensin II.

Caption: Calcium Mobilization Assay Workflow.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the AT1 receptor in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Wash the cells with buffer to remove the excess extracellular dye.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of biotinylated Angiotensin II to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from the baseline for each concentration of biotinylated Angiotensin II.

-

Plot the peak fluorescence change against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation, a downstream event of AT1 receptor activation, using Western blotting.

Caption: ERK Phosphorylation Assay Workflow.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells to near confluence and then serum-starve them for several hours to reduce basal levels of ERK phosphorylation.

-

Treat the cells with various concentrations of biotinylated Angiotensin II for a specific time period (e.g., 5-15 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the fold change in ERK phosphorylation relative to the unstimulated control against the concentration of biotinylated Angiotensin II to determine the dose-response relationship.

-

Conclusion

Biotinylated Angiotensin II is a powerful and versatile tool for investigating the renin-angiotensin system. Its ability to act as a high-affinity agonist for both AT1 and AT2 receptors, while providing a convenient tag for detection and purification, makes it indispensable for a wide range of in vitro and in vivo studies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize biotinylated Angiotensin II in their exploration of the complex biology of Angiotensin II signaling.

References

- 1. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 2. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II type 1 receptor blocker attenuates the activation of ERK and NADPH oxidase by mechanical strain in mesangial cells in the absence of angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT1 angiotensin II receptor mediates intracellular calcium mobilization in normal and cancerous breast cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II Up-Regulates Angiotensin I-Converting Enzyme (ACE), but Down-Regulates ACE2 via the AT1-ERK/p38 MAP Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. Angiotensin II receptor type 2 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Biotin-Ahx-Angiotensin II Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by Biotin-Ahx-Angiotensin II, a biotinylated derivative of the potent vasoconstrictor peptide, Angiotensin II. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to utilize this valuable tool in studying G-protein coupled receptor (GPCR) signaling, particularly through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. This document details the underlying signaling mechanisms, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction to Biotin-Ahx-Angiotensin II

Biotin-Ahx-Angiotensin II is a biologically active peptide that has been chemically modified with a biotin molecule via an aminohexanoic acid (Ahx) spacer. This modification allows for high-affinity binding to streptavidin and related molecules, making it an invaluable probe for a variety of experimental applications, including receptor purification, localization, and in vitro signaling assays. Crucially, studies have shown that the addition of the Biotin-Ahx tag at the N-terminus of Angiotensin II results in a ligand that retains agonist properties and displays an affinity for Angiotensin II receptors that is almost unchanged compared to the native peptide[1].

Core Signaling Pathways of Angiotensin II

Angiotensin II is the primary effector of the renin-angiotensin system (RAS) and mediates its diverse physiological effects by binding to two main GPCR subtypes: the AT1 and AT2 receptors. While both receptors bind Angiotensin II, they often trigger opposing downstream signaling cascades.

AT1 Receptor Signaling

The AT1 receptor is responsible for the majority of the well-characterized physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Upon agonist binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular events:

-

Gq/11 Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: These signaling events lead to a variety of cellular responses, including smooth muscle contraction, gene transcription, and cell proliferation.

AT2 Receptor Signaling

The AT2 receptor is generally considered to counteract the effects of the AT1 receptor. Its signaling pathways are less completely understood but are known to involve G-protein-independent mechanisms and the activation of phosphatases. Key downstream effects of AT2 receptor activation include:

-

Vasodilation: Often mediated through the bradykinin-nitric oxide-cGMP pathway.

-

Anti-proliferative and Apoptotic Effects: Counteracting the growth-promoting signals of the AT1 receptor.

-

Activation of Protein Phosphatases: Leading to the dephosphorylation and inactivation of signaling molecules activated by the AT1 receptor.

Quantitative Data

| Ligand | Receptor/System | Assay Type | Parameter | Value | Reference |

| Biotin-Ahx-Angiotensin II | Hepatic Angiotensin II Receptors | Radioligand Binding | Affinity | Almost unchanged compared to Angiotensin II | [1] |

| Angiotensin II | Rat Carotid Body Type II Cells | Calcium Mobilization | EC50 | ~8 nM | |

| Angiotensin II | Rabbit Proximal & Distal Tubules | Calcium Uptake | Maximal Effect | 10⁻¹² M |

Experimental Protocols

The following are detailed methodologies for key experiments to study Angiotensin II receptor signaling. These protocols can be adapted for the use of Biotin-Ahx-Angiotensin II.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (like Biotin-Ahx-Angiotensin II) by measuring its ability to compete with a radiolabeled Angiotensin II analog for binding to the receptor.

Materials:

-

Cell membranes expressing AT1 or AT2 receptors (e.g., from rat liver or transfected cell lines).

-

Radiolabeled Angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).

-

Biotin-Ahx-Angiotensin II.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Biotin-Ahx-Angiotensin II in binding buffer.

-

In a 96-well plate, add a constant concentration of the radiolabeled Angiotensin II analog to each well.

-

Add the serially diluted Biotin-Ahx-Angiotensin II to the wells. For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled Angiotensin II.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Biotin-Ahx-Angiotensin II by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of Biotin-Ahx-Angiotensin II that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

-

Cells expressing AT1 receptors (e.g., CHO-K1 or HEK293 cells stably expressing the human AT1 receptor).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Biotin-Ahx-Angiotensin II.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Prepare serial dilutions of Biotin-Ahx-Angiotensin II.

-

Inject the Biotin-Ahx-Angiotensin II dilutions into the wells and immediately start recording the fluorescence signal over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the EC50 value (the concentration of Biotin-Ahx-Angiotensin II that produces 50% of the maximal response) from the dose-response curve.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.

Materials:

-

Cells expressing AT1 receptors.

-

myo-[³H]inositol.

-

Biotin-Ahx-Angiotensin II.

-

LiCl solution.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail.

Procedure:

-

Label the cells with myo-[³H]inositol by incubating them in inositol-free medium containing the radiolabel for 24-48 hours.

-

Pre-incubate the cells with LiCl solution. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Stimulate the cells with various concentrations of Biotin-Ahx-Angiotensin II for a defined period.

-

Lyse the cells and stop the reaction.

-

Separate the inositol phosphates from the free myo-[³H]inositol using anion-exchange chromatography with Dowex resin.

-

Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Generate a dose-response curve and determine the EC50 value for IP accumulation.

Conclusion

Biotin-Ahx-Angiotensin II is a powerful and versatile tool for investigating the complex signaling pathways mediated by Angiotensin II receptors. Its retained agonist activity and high-affinity biotin tag enable a wide range of experimental applications, from receptor binding studies to the elucidation of downstream signaling events. While specific quantitative signaling data for this modified peptide is still emerging, the protocols and foundational knowledge presented in this guide provide a solid framework for its effective use in advancing our understanding of cardiovascular and cellular physiology. The continued application of this and similar probes will undoubtedly contribute to the development of novel therapeutics targeting the renin-angiotensin system.

References

In Vitro Characterization of Biotin-Ahx-Angiotensin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Biotin-Ahx-Angiotensin II, a biotinylated derivative of the potent vasoconstrictor peptide, Angiotensin II. This document details its binding affinity, functional agonistic properties, and the relevant signaling pathways. Experimental protocols and data are presented to facilitate its use as a tool in angiotensin receptor research.

Core Concepts: Biotin-Ahx-Angiotensin II

Biotin-Ahx-Angiotensin II (Bio-Ahx-AII) is a synthetic analog of Angiotensin II (AII) that has been modified at its N-terminus. This modification consists of a biotin molecule linked via an aminohexanoic acid (Ahx) spacer. This design allows for high-affinity binding to avidin and streptavidin, making it a valuable probe for various biochemical applications, including receptor purification, cell sorting, and histochemical visualization, without significantly compromising its biological activity.[1][2]

Molecular Structure:

-

Peptide Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe

-

N-terminal Modification: Biotin-NH-(CH₂)₅-CO-

Quantitative Data Summary

Studies have demonstrated that the addition of the biotin-Ahx moiety to the N-terminus of Angiotensin II does not significantly alter its affinity for its receptors. Bio-Ahx-AII exhibits binding affinities for hepatic AII receptors that are nearly identical to those of the unmodified Angiotensin II.[1][2] Furthermore, it acts as a full agonist, eliciting downstream signaling events comparable to the native peptide.[1][2]

| Ligand | Receptor Source | Assay Type | Affinity Metric (Kd/IC50) | Agonist Activity (EC50) | Reference |

| Biotin-Ahx-Angiotensin II | Rat Liver Membranes | Radioligand Binding | ~0.8 nM (IC50) | Not Reported | Bonnafous et al., 1988 |

| Angiotensin II | Rat Liver Membranes | Radioligand Binding | ~0.5 nM (Kd) | Not Reported | Bonnafous et al., 1988 |

| Biotin-Ahx-Angiotensin II | Rat Adrenal Glomerulosa Cells | Aldosterone Production | Potent Agonist | Not Reported | Bonnafous et al., 1988 |

| Angiotensin II | Rat Adrenal Glomerulosa Cells | Aldosterone Production | Potent Agonist | Not Reported | Bonnafous et al., 1988 |

Note: The exact quantitative values from the primary literature should be consulted for precise experimental details. The table reflects the reported findings of near-unchanged affinity and potent agonist activity.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize Biotin-Ahx-Angiotensin II are provided below.

Radioligand Receptor Binding Assay

This protocol is adapted from methods used for Angiotensin II receptor binding studies on rat liver membranes.

Objective: To determine the binding affinity (Kd or IC50) of Biotin-Ahx-Angiotensin II for the Angiotensin II receptor.

Materials:

-

Rat liver membrane preparation

-

[125I]-Angiotensin II (radioligand)

-

Biotin-Ahx-Angiotensin II (unlabeled competitor)

-

Angiotensin II (unlabeled competitor)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Isolate crude plasma membranes from rat liver tissue by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

50 µL of rat liver membrane preparation (protein concentration to be optimized).

-

50 µL of [125I]-Angiotensin II at a concentration near its Kd.

-

50 µL of varying concentrations of unlabeled Biotin-Ahx-Angiotensin II or Angiotensin II (for competition binding) or Binding Buffer (for total binding).

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.

Calcium Mobilization Assay

This protocol outlines a method to assess the agonist activity of Biotin-Ahx-Angiotensin II by measuring intracellular calcium release.

Objective: To determine the potency (EC50) of Biotin-Ahx-Angiotensin II in stimulating intracellular calcium mobilization.

Materials:

-

CHO or HEK293 cells stably expressing the human AT1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Biotin-Ahx-Angiotensin II.

-

Angiotensin II (positive control).

-

AT1 receptor antagonist (e.g., Losartan) for specificity control.

-

Fluorescent plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture: Plate the AT1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescent plate reader. Record a baseline fluorescence for a few seconds, then add varying concentrations of Biotin-Ahx-Angiotensin II or Angiotensin II.

-

Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum calcium release.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the activation of the MAPK/ERK pathway, a downstream signaling event of AT1 receptor activation.

Objective: To confirm the agonistic activity of Biotin-Ahx-Angiotensin II by detecting the phosphorylation of ERK1/2.

Materials:

-

Vascular smooth muscle cells (VSMCs) or other cells endogenously expressing AT1 receptors.

-

Serum-free cell culture medium.

-

Biotin-Ahx-Angiotensin II.

-

Angiotensin II (positive control).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Culture cells to near confluence, then serum-starve overnight. Treat the cells with varying concentrations of Biotin-Ahx-Angiotensin II or Angiotensin II for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-t-ERK antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro characterization of Biotin-Ahx-Angiotensin II.

Angiotensin II AT1 Receptor Signaling Pathway

Caption: Simplified Angiotensin II AT1 receptor signaling pathway.

References

- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Biotin-Ahx-Angiotensin II: Properties, Pathways, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Biotin-Ahx-Angiotensin II, a crucial tool for studying the renin-angiotensin system. The document details the molecule's physicochemical properties, the intricate signaling pathways it activates, and comprehensive experimental workflows for its application in research.

Core Physicochemical Properties

Biotin-Ahx-Angiotensin II is a biologically active peptide probe. It consists of the human Angiotensin II octapeptide, linked via an aminohexanoic acid (Ahx) spacer to a biotin molecule. This configuration allows for high-affinity binding to angiotensin receptors while enabling detection and purification via the strong interaction between biotin and streptavidin.

| Property | Data | Source |

| Molecular Formula | C₆₆H₉₆N₁₆O₁₅S | [1][2] |

| Molecular Weight | 1385.63 g/mol | [1][2] |

| Peptide Sequence | {Biotin-Ahx}-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | [1] |

| Sequence Shortening | {Biotin-Ahx}-DRVYIHPF | [1][2] |

| Target | Angiotensin Receptor | [1] |

| Pathway | GPCR/G Protein | [1] |

Angiotensin II Signaling Pathway

Angiotensin II exerts its wide-ranging physiological and pathological effects primarily by binding to the Angiotensin II Type 1 Receptor (AT₁R), a G protein-coupled receptor (GPCR).[3][4] This interaction initiates a complex cascade of intracellular signaling events. The binding of Angiotensin II to AT₁R activates heterotrimeric G proteins, particularly Gαq/11, which in turn stimulates Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to the activation of multiple downstream effectors, including MAP kinases (ERK1/2, JNK, p38MAPK) and various tyrosine kinases, culminating in cellular responses such as vasoconstriction, inflammation, cell growth, and hypertrophy.[5][6]

Caption: Angiotensin II signaling via the AT1 receptor and Gq/11 pathway.

Experimental Workflow: Affinity Pull-Down Assay

The biotin tag on Biotin-Ahx-Angiotensin II makes it an ideal probe for affinity pull-down assays designed to isolate and identify angiotensin receptor binding partners from complex biological samples like cell lysates or tissue homogenates. The workflow leverages the high-affinity interaction between biotin and streptavidin, which is one of the strongest non-covalent bonds known.

The general procedure involves incubating the biotinylated peptide with the biological sample, allowing it to bind to its target receptor(s). Subsequently, streptavidin-coated magnetic beads or agarose resin are added to capture the Biotin-Ahx-Angiotensin II/receptor complex. After a series of washes to remove non-specifically bound proteins, the captured complexes are eluted from the beads. The eluted proteins can then be identified and quantified using downstream analytical methods such as Western blotting or mass spectrometry.

Caption: General experimental workflow for an affinity pull-down assay.

Detailed Experimental Protocols

Protocol: Affinity Pull-Down of Angiotensin Receptors from Cell Lysate

This protocol provides a method for isolating angiotensin receptors and their potential interacting partners from cultured cells expressing these receptors.

A. Reagent Preparation

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails. Keep on ice.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100. Keep on ice.

-

Elution Buffer (for Mass Spectrometry): 2% SDS, 50 mM Tris-HCl (pH 7.4), 2 mM Biotin.

-

Elution Buffer (for Western Blot): 2X Laemmli sample buffer containing β-mercaptoethanol.

-

Biotin-Ahx-Angiotensin II Stock Solution: Dissolve the peptide in DMSO to a stock concentration of 1-10 mg/mL.[7] Store at -20°C or -80°C.[2][8]

-

Streptavidin Bead Slurry: Resuspend streptavidin-coated magnetic beads in Lysis Buffer to create a 50% slurry.

B. Cell Lysate Preparation

-

Culture cells expressing the target angiotensin receptor to ~90% confluency.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold Lysis Buffer to the plate and scrape the cells.

-

Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

C. Affinity Pull-Down Procedure

-

Dilute the clarified lysate with Lysis Buffer to a final protein concentration of 1-2 mg/mL.

-

Add Biotin-Ahx-Angiotensin II to the lysate to a final concentration of 1-5 µM. For a negative control, add an equivalent volume of DMSO or a non-biotinylated Angiotensin II peptide.

-

Incubate for 2-4 hours at 4°C on a rotator to allow for binding.[7]

-

Add the pre-washed streptavidin bead slurry to the lysate (typically 30-50 µL of slurry per 1 mg of protein).

-

Incubate for an additional 1 hour at 4°C on a rotator to capture the biotinylated complexes.

-

Place the tube on a magnetic rack to collect the beads. Carefully remove and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then collect the beads with the magnetic rack before discarding the supernatant.

D. Elution

-

For Western Blot Analysis:

-

After the final wash, remove all residual buffer.

-

Add 50 µL of 2X Laemmli sample buffer to the beads.

-

Boil the sample at 95-100°C for 10 minutes to elute proteins and denature them.

-

Use the magnetic rack to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

-

For Mass Spectrometry Analysis:

-

After the final wash, perform an additional wash with a buffer lacking detergent (e.g., 50 mM Tris-HCl) to reduce interference.

-

Add 50-100 µL of Elution Buffer containing 2 mM free biotin. The excess biotin will competitively displace the biotinylated peptide from the streptavidin.

-

Incubate at 37°C for 30 minutes with gentle shaking.

-

Collect the beads with the magnetic rack and transfer the eluate to a new tube for sample preparation (e.g., trypsin digestion) for mass spectrometry.

-

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Purification of Human Angiotensin II Receptor Using Biotin-Ahx-Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of the human Angiotensin II (AII) receptor, a G-protein coupled receptor (GPCR), utilizing a biotinylated analog of its natural ligand, Biotin-Ahx-Angiotensin II. This method leverages the high-affinity interaction between biotin and avidin/streptavidin for efficient affinity chromatography.

The Angiotensin II receptor, primarily the AT1 subtype, is a critical regulator of blood pressure and cardiovascular homeostasis, making it a significant target for drug development in the treatment of hypertension and heart failure.[1] The purification of this receptor is essential for detailed structural and functional studies, facilitating drug screening and design.

Overview of the Purification Strategy

The purification strategy is centered around the use of Biotin-Ahx-Angiotensin II, a synthetic analog of Angiotensin II that incorporates a biotin moiety linked via an aminohexanoic acid (Ahx) spacer.[2] This biotinylated ligand retains high affinity for the Angiotensin II receptor. The protocol involves the following key stages:

-

Membrane Preparation: Isolation of crude cell membranes rich in the Angiotensin II receptor from a suitable expression system (e.g., cultured cells or tissues like the liver or adrenal glands).[3][4]

-

Receptor Solubilization: Extraction of the receptor from the lipid bilayer using a mild non-ionic detergent to maintain its structural integrity and ligand-binding capability.

-

Affinity Chromatography: Capture of the solubilized receptor using an avidin or streptavidin-based affinity resin pre-incubated with Biotin-Ahx-Angiotensin II.[5][6]

-

Elution: Release of the purified receptor from the affinity matrix.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for Angiotensin II receptor purification and ligand binding.

| Parameter | Value | Source Tissue/System | Reference |

| Ligand Affinity (Kd) | |||

| Biotin-Ahx-Angiotensin II | ~1 nM | Rat Liver Membranes | [3] |

| Angiotensin II | ~0.5 - 2 nM | Various | [2] |

| Receptor Properties | |||

| Molecular Weight (SDS-PAGE) | ~65 kDa | Rat Liver | [3][7] |

| Glycosylation | N-linked | Rat Liver | [7] |

Experimental Protocols

Materials and Reagents

-

Biotin-Ahx-Angiotensin II (human): Commercially available from various suppliers.[8][9]

-

Streptavidin-Agarose Resin: Or other suitable avidin/streptavidin-based affinity matrix.[10][11]

-

Cell Culture or Tissue Source: e.g., HEK293 cells overexpressing the human AT1 receptor, or rat liver/adrenal glands.[3][5]

-

Buffers and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

-

Membrane Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1.1 M KCl.

-

Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) Digitonin (or other mild detergent like Triton X-100), 10% Glycerol, Protease Inhibitor Cocktail.[4]

-

Affinity Chromatography Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) Digitonin, 10% Glycerol.

-

Elution Buffer: Options include high concentration of free biotin, low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5), or a buffer containing a cleavable linker if using a modified biotinylated probe.[3]

-

-

Equipment:

-

Homogenizer (Dounce or Potter-Elvehjem)

-

High-speed centrifuge

-

Ultracentrifuge

-

Chromatography columns

-

Spectrophotometer

-

SDS-PAGE and Western blotting equipment

-

Detailed Methodology

Step 1: Preparation of Crude Membranes

-

Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.

-

Homogenize the sample using a Dounce or Potter-Elvehjem homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude membranes.

-

Discard the supernatant. To remove peripheral membrane proteins, resuspend the pellet in Membrane Wash Buffer and incubate on ice for 30 minutes.

-

Centrifuge again at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final membrane pellet in a small volume of Lysis Buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford). The membranes can be stored at -80°C.

Step 2: Solubilization of the Angiotensin II Receptor

-

Thaw the prepared membranes on ice.

-

Dilute the membranes to a final protein concentration of 5-10 mg/mL with ice-cold Solubilization Buffer.

-

Stir the suspension gently on a magnetic stirrer for 1-2 hours at 4°C.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.

-

Carefully collect the supernatant containing the solubilized receptor.

Step 3: Affinity Chromatography

-

Equilibrate the Streptavidin-Agarose resin with 5-10 column volumes of Solubilization Buffer (without detergent for the initial binding of the ligand).

-

Incubate the equilibrated resin with an excess of Biotin-Ahx-Angiotensin II for 1 hour at 4°C with gentle agitation to allow for the binding of the biotinylated ligand to the streptavidin.

-

Wash the resin with 10-15 column volumes of Affinity Chromatography Wash Buffer to remove unbound ligand.

-

Apply the solubilized receptor preparation to the ligand-coupled resin and allow it to flow through by gravity. For maximal binding, the flow-through can be reapplied to the column, or the incubation can be done in a batch format overnight at 4°C with gentle rotation.

-

Wash the column extensively with 20-30 column volumes of Affinity Chromatography Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

Step 4: Elution of the Purified Receptor

The choice of elution method depends on the desired downstream application and whether the biotin-streptavidin interaction needs to be preserved.

-

Competitive Elution (Non-denaturing): Incubate the resin with an Elution Buffer containing a high concentration of free biotin (e.g., 2-10 mM) for several hours to overnight at 4°C. This method is slow due to the very strong biotin-streptavidin interaction.

-

pH Elution (Denaturing): Apply a low pH Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the column and immediately neutralize the collected fractions with 1 M Tris-HCl, pH 8.0. This method can denature the receptor.

-

Cleavable Linker Approach: If a biotinylated probe with a cleavable spacer (e.g., a disulfide bridge) is used, the receptor can be eluted under mild conditions using a reducing agent like dithiothreitol (DTT).[3]

Step 5: Analysis of Purified Receptor

-

Analyze the purified fractions by SDS-PAGE followed by silver staining or Coomassie blue staining to assess purity. A single band at approximately 65 kDa is expected for the Angiotensin II receptor.[3]

-

Confirm the identity of the purified protein by Western blotting using an antibody specific for the Angiotensin II receptor.[1][12]

-

Perform ligand binding assays with radiolabeled Angiotensin II to confirm the functional integrity of the purified receptor.

Visualizations

Experimental Workflow

Caption: Workflow for Angiotensin II receptor purification.

Angiotensin II (AT1) Signaling Pathway

Caption: Simplified Angiotensin II AT1 receptor signaling pathway.

References

- 1. atsbio.com [atsbio.com]

- 2. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity chromatography purification of angiotensin II receptor using photoactivable biotinylated probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Avidin-biotin affinity chromatography: application to the isolation of human placental insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of affinity resins for isolation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin/Avidin Binding Purification - Creative BioMart [chromatography.creativebiomart.net]

- 7. Deglycosylation and fragmentation of purified rat liver angiotensin II receptor: application to the mapping of hormone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Biotinylated Protein Purification [sigmaaldrich.com]

- 12. atsbio.com [atsbio.com]

Application Notes and Protocols for Biotin-Ahx-Angiotensin II in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction